molecular formula C8H8N2 B1583224 8-Methylimidazo[1,2-a]pyridine CAS No. 874-10-2

8-Methylimidazo[1,2-a]pyridine

Cat. No. B1583224
Key on ui cas rn: 874-10-2
M. Wt: 132.16 g/mol
InChI Key: BJZAXTJBEBNEDL-UHFFFAOYSA-N
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Patent
US08404707B2

Procedure details

From 4a (yield: 10%); mp: 150-152° C.; IR (KBr) 2100, 1700, 1600, 1280 cm−1; 1H NMR (400 MHz, CDCl3) δ 1.41 (t, 3H, J=7 Hz), 4.39 (q, 2H, J=7 Hz), 6.83 (t, 1H, J=7 Hz), 7.57 (d, 1H, J=1 Hz), 7.61 (d, 1H, J=1 Hz), 7.76 (s, 1H), 8.06 (dd, 1H, J=7, 1 Hz), 8.17 (dd, 1H, J=7, 1 Hz). MS m/z 257 (M+, 1), 229 (61), 183 (100), 155 (31), 129 (23), 104 (14). Further elution gave 8-methylimidazo[1,2-a]pyridine (yield: 10%-Kaiser, C. and al. J. Med. Chem. 1992, 35, 4415-4424).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
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0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 61 )
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 100 )
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0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 31 )
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0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 23 )
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0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( 14 )
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0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[N:1]1[CH:2]=[CH:3][N:4]2[CH:9]=[CH:8][CH:7]=[C:6]([CH:10]=O)[C:5]=12.[K+].[Br-]>>[CH3:10][C:6]1[C:5]2[N:4]([CH:3]=[CH:2][N:1]=2)[CH:9]=[CH:8][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=1C=CN2C1C(=CC=C2)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]
Step Three
Name
( 61 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 31 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( 23 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
( 14 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Further elution

Outcomes

Product
Name
Type
product
Smiles
CC=1C=2N(C=CC1)C=CN2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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